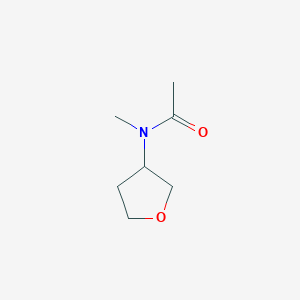

N-methyl-N-(oxolan-3-yl)acetamide

Description

N-methyl-N-(oxolan-3-yl)acetamide is an acetamide derivative featuring a methyl group and an oxolan-3-yl (tetrahydrofuran-3-yl) substituent on the nitrogen atom. According to , its molecular formula is listed as C₇H₁₁ClO₂ with a molecular weight of 162.62 g/mol and CAS number 84866-61-5 . However, this formula includes chlorine, which is inconsistent with the compound’s name and structure. A more plausible formula, based on structural analysis, would be C₇H₁₃NO₂ (molecular weight ~143.19 g/mol), aligning with typical acetamide derivatives. This discrepancy in the evidence requires further verification.

No direct biological activity data for this compound is provided in the evidence, but structurally related acetamides exhibit antifungal properties (discussed below) .

Properties

IUPAC Name |

N-methyl-N-(oxolan-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-6(9)8(2)7-3-4-10-5-7/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXKVRHIBKFDJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of N-Methylacetamide via Amination

The synthesis begins with N-methylacetamide, produced through the reaction of acetic acid and methylamine. A patented industrial process (CN1324003C) achieves this via:

- Amination :

- Purification :

Method 2: Direct Alkylation of Acetamide

This one-pot approach avoids isolating intermediates:

- Reaction Scheme :

$$

\text{CH}3\text{CONH}2 + \text{CH}_3\text{I} + \text{Oxolan-3-ol} \rightarrow \text{N-Methyl-N-(oxolan-3-yl)acetamide}

$$ - Conditions :

- Base: K₂CO₃ or NaOH

- Solvent: Acetonitrile or DMF

- Temperature: 60–80°C, 8–24 hours

- Challenges : Competing over-alkylation requires careful stoichiometric control.

Method 3: Reductive Amination Approach

A two-step process involving imine formation followed by reduction:

- Imine Formation :

- Reactants: Acetamide + 3-oxolanealdehyde

- Catalyst: Acetic acid

- Conditions: Reflux in ethanol, 4 hours.

- Reduction :

Method 4: Methylboronic Acid-Mediated Coupling

Adapted from nitrosoarene methylation techniques (ACS Omega, 2019):

- Reaction :

$$

\text{CH}3\text{CONH-(Oxolan-3-yl)} + \text{CH}3\text{B(OH)}2 \xrightarrow{\text{P(OEt)}3} \text{this compound}

$$ - Conditions :

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Time (h) | Scalability |

|---|---|---|---|---|

| Nucleophilic Sub. | 50–70 | 80–100 | 6–12 | High |

| Direct Alkylation | 40–60 | 60–80 | 8–24 | Moderate |

| Reductive Amination | 60–65 | 25–80 | 4–6 | Low |

| Methylboronic Acid | 50–78 | 25 | 0.3 | High |

Key Observations :

- Nucleophilic substitution balances yield and scalability but requires preformed N-methylacetamide.

- Methylboronic acid offers rapid, room-temperature synthesis but necessitates toxic solvent recovery.

Optimization and Industrial-Scale Production

The patent-derived amination process (Method 1) is most viable for industrial applications due to:

Chemical Reactions Analysis

N-methyl-N-(oxolan-3-yl)acetamide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the acetamide group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

N-methyl-N-(oxolan-3-yl)acetamide serves as an intermediate in the synthesis of complex organic molecules. Its unique structure enables chemists to explore new synthetic routes and develop novel compounds.

Biology

Research has indicated that this compound may interact with various biomolecules, suggesting potential biological activities. Studies focus on its ability to modulate enzyme activities and influence signaling pathways related to inflammation and cancer progression.

Medicine

The compound is being investigated for its therapeutic potential. Preliminary studies suggest it may act as a precursor for drug development, particularly in creating new treatments for cancer and inflammatory diseases.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its versatility makes it valuable in various manufacturing processes.

This compound has shown promise in several biological assays:

-

Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown significant inhibition of cell proliferation in human leukemia and breast cancer cells.

Compound Cell Line IC50 (µM) Mechanism of Action This compound MCF7 (breast cancer) 0.65 Induces apoptosis This compound U937 (leukemia) ~10 Enzyme inhibition - Anti-inflammatory Activity : Research indicates that this compound can reduce inflammation markers by inhibiting pro-inflammatory cytokine production. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

- Anticancer Study : A study assessed the effects of this compound on human cancer cell lines (e.g., MCF7). Results indicated that the compound induced apoptosis in a dose-dependent manner, with significant increases in caspase activity observed at higher concentrations.

- Inflammation Model : In vivo studies using murine models demonstrated that this compound significantly reduced inflammation markers when administered after an inflammatory stimulus.

Mechanism of Action

The mechanism of action of N-methyl-N-(oxolan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between N-methyl-N-(oxolan-3-yl)acetamide and similar compounds:

*†Calculated based on molecular formula C₅H₆ClNO₂S. *Discrepancy in formula: lists C₇H₁₁ClO₂, but structural analysis suggests C₇H₁₃NO₂.

Key Observations:

Substituent Effects: The oxolan-3-yl group in this compound introduces an oxygen-containing ring, enhancing polarity compared to sulfur-containing analogs like 2-chloro-N-(2-oxothiolan-3-yl)acetamide . Chloro substituents (e.g., in 2-chloro-N-(2-oxothiolan-3-yl)acetamide) increase molecular weight and may enhance electrophilic reactivity .

Biological Activity: N-methyl-N-[4-(3-hydroxypyrrolidinyl)-2-butynyl]acetamide demonstrated antifungal activity against Alternaria macrospora, a cotton pathogen, likely due to its complex substituents enabling target interaction .

Biological Activity

N-methyl-N-(oxolan-3-yl)acetamide is a compound of growing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of an oxolane ring, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound has the molecular formula C₆H₁₃NO and a molecular weight of approximately 113.18 g/mol. The compound's structure includes a methyl group, an oxolane ring, and an acetamide functional group, which may contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Research indicates that this compound may modulate enzyme activities and influence signaling pathways related to inflammation and cancer progression.

- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit certain enzymes involved in inflammatory processes, potentially leading to reduced inflammation.

- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli .

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of this compound:

| Study | Biological Activity | Methodology | Results |

|---|---|---|---|

| Study 1 | Anti-inflammatory | Enzyme inhibition assay | IC₅₀ values indicating significant inhibition of inflammatory enzymes |

| Study 2 | Antimicrobial | Zone of inhibition assay | Effective against S. aureus (ZI = 10 mm), E. coli (ZI = 9 mm) |

| Study 3 | Cytotoxicity | MTT assay on cancer cell lines | Induced apoptosis in MDA-MB-231 cells (22-fold increase in annexin V-FITC positive cells) |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Anti-Cancer Properties : A study investigated the effects of this compound on breast cancer cell lines. The results indicated a significant induction of apoptosis, suggesting potential as an anti-cancer agent .

- Inflammation Models : In vivo models demonstrated that administration of this compound resulted in reduced markers of inflammation, supporting its use as a therapeutic agent for inflammatory diseases.

Research Findings

Recent research has focused on elucidating the pharmacokinetic properties and safety profile of this compound:

- Pharmacokinetics : Studies indicate favorable absorption and distribution characteristics, with minimal toxicity observed in preliminary trials .

- Safety Profile : Toxicological assessments have shown that at therapeutic doses, this compound exhibits low cytotoxicity towards normal cells, highlighting its potential for safe therapeutic use .

Q & A

Basic: What are the key synthetic routes for N-methyl-N-(oxolan-3-yl)acetamide, and what reaction conditions are critical for yield optimization?

The synthesis of this compound typically involves amide bond formation between methylamine derivatives and oxolane-containing carboxylic acids or their activated equivalents (e.g., acyl chlorides). A common approach includes nucleophilic substitution or coupling reactions under anhydrous conditions. For example, analogous acetamide syntheses often employ reagents like acetyl chloride in dichloromethane with a base (e.g., Na₂CO₃) to neutralize HCl byproducts . Temperature control (room temperature to reflux) and solvent selection (polar aprotic solvents like DMF) are critical to minimize side reactions and improve purity. Post-synthesis purification via chromatography or recrystallization (e.g., using ethyl acetate) is essential to isolate the compound .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the compound’s structure, particularly the methyl and oxolane moieties. For example, ¹H NMR can resolve peaks corresponding to the oxolane ring protons (δ 3.3–4.9 ppm) and the N-methyl group (δ 2.1–2.3 ppm) . Mass spectrometry (MS) via ESI/APCI(+) modes provides molecular ion confirmation (e.g., [M+H]⁺ or [M+Na]⁺ peaks) . High-Performance Liquid Chromatography (HPLC) is critical for purity assessment, especially for detecting unreacted starting materials or byproducts .

Advanced: How can computational methods like molecular docking or DFT calculations guide the study of this compound’s interactions with biological targets?

Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities between the compound and enzymes/receptors, focusing on hydrogen bonding or hydrophobic interactions with the oxolane and acetamide groups . Density Functional Theory (DFT) calculations help elucidate electronic properties (e.g., charge distribution on the carbonyl group) that influence reactivity or stability. For example, optimizing the geometry of the oxolane ring can reveal steric effects impacting biological activity .

Advanced: What strategies are effective in resolving contradictory crystallographic data during structural refinement of this compound?

When crystallographic data conflicts arise (e.g., disordered oxolane rings), SHELXL refinement with restraints for bond lengths/angles can stabilize the model . Twin refinement (using TWIN/BASF commands) may resolve overlapping peaks in twinned crystals. Complementary techniques like Powder XRD or solid-state NMR can validate the proposed structure if single-crystal data is ambiguous .

Basic: What are the common side reactions observed during this compound synthesis, and how can they be mitigated?

Competitive hydrolysis of the acetamide group under acidic/basic conditions is a key side reaction. Using anhydrous solvents (e.g., DCM) and inert atmospheres minimizes hydrolysis . Over-alkylation at the nitrogen can occur if excess methylating agents are used; stoichiometric control and stepwise reagent addition are critical. Monitoring reaction progress via TLC or in situ IR spectroscopy helps identify intermediates .

Advanced: How does the oxolane ring’s conformation influence the compound’s physicochemical properties and biological activity?

The oxolane ring’s puckering (envelope or twist conformations) affects solubility and membrane permeability. Computational studies (e.g., molecular dynamics simulations) show that equatorial substituents enhance aqueous solubility, while axial groups improve lipid bilayer penetration . Bioactivity assays (e.g., enzyme inhibition) paired with conformational analysis (via X-ray crystallography) can correlate specific ring conformations with target binding .

Basic: What protocols are recommended for handling and storing this compound to ensure stability?

Store the compound in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation or hygroscopic degradation. For solutions, use anhydrous DMSO or ethanol, and avoid prolonged exposure to light. Regular purity checks via HPLC are advised for long-term storage .

Advanced: How can researchers address discrepancies between theoretical and experimental spectral data for this compound?

Re-examining solvent effects (e.g., DMSO vs. CDCl₃ in NMR) or tautomeric equilibria can resolve shifts in experimental peaks . For MS, isotope pattern analysis (e.g., comparing [M+2]⁺ peaks for Cl-containing analogs) validates fragmentation pathways . Quantum mechanical calculations (e.g., using Gaussian) simulate spectra under experimental conditions to identify outliers .

Advanced: What in vitro assays are suitable for probing the biological activity of this compound?

Cell-free assays (e.g., enzyme inhibition using fluorescence-based readouts) can screen for interactions with targets like kinases or proteases . For cell-based studies, cytotoxicity assays (MTT or resazurin) and flow cytometry (apoptosis/necrosis markers) assess therapeutic potential. Dose-response curves and IC₅₀ calculations are critical for potency evaluation .

Basic: What safety precautions are necessary when working with this compound in the laboratory?

Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation. Spill containment requires inert absorbents (vermiculite) and neutralization with dilute acetic acid. Waste disposal must comply with hazardous organic compound regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.